Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate
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Overview
Description
Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate is an organic compound with the molecular formula C16H16FNO5S. This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a phenoxyacetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 2-methylphenol in the presence of a base to form the corresponding phenoxy compound. Finally, the phenoxy compound is esterified with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]acetate
- Methyl 2-[4-[(4-bromophenyl)sulfamoyl]-2-methylphenoxy]acetate
- Methyl 2-[4-[(4-iodophenyl)sulfamoyl]-2-methylphenoxy]acetate
Uniqueness
Methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
methyl 2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-11-9-14(7-8-15(11)23-10-16(19)22-2)24(20,21)18-13-5-3-12(17)4-6-13/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNMAVLXLWULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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